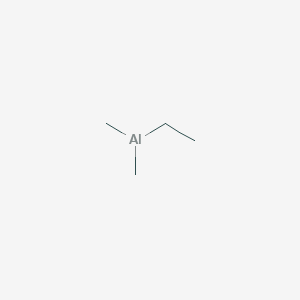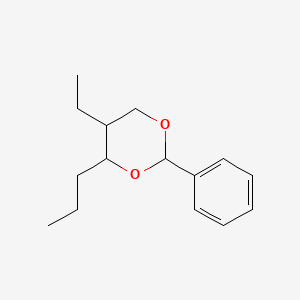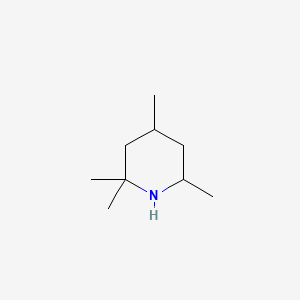
2,2,4,6-Tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6-Tetramethylpiperidine is an organic compound belonging to the class of amines. It is characterized by the presence of four methyl groups attached to a piperidine ring. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,4,6-Tetramethylpiperidine can be synthesized through various methods. One common approach involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . Another method includes the dehydration of tetraalkylpyridines using metal oxide catalysts .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The process often requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.
Reduction: Hydrogenation catalysts are employed under elevated temperature and pressure.
Substitution: Iodine is used as an oxidant in the formation of sulfenamide compounds.
Major Products:
Oxidation: TEMPO and other nitroxides.
Reduction: Secondary amines.
Substitution: Sulfenamide compounds.
Aplicaciones Científicas De Investigación
2,2,4,6-Tetramethylpiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,4,6-Tetramethylpiperidine and its derivatives involves their ability to act as bases and antioxidants. For instance, TEMPO acts as a redox agent, scavenging reactive oxygen species (ROS) and modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase . This activity is crucial in mitigating oxidative damage in cells and tissues.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: Similar in structure but with different methyl group positions, leading to variations in reactivity and applications.
N,N-Diisopropylethylamine: Another hindered base used in organic synthesis, but with different steric and electronic properties.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine, used in metalation reactions.
Uniqueness: 2,2,4,6-Tetramethylpiperidine is unique due to its specific steric hindrance, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in reactions requiring controlled reactivity and in the synthesis of specialized derivatives like TEMPO.
Propiedades
Número CAS |
6292-82-6 |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
2,2,4,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-7-5-8(2)10-9(3,4)6-7/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
NGBCPOUXXDBLMT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC(C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


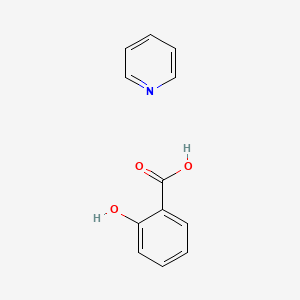

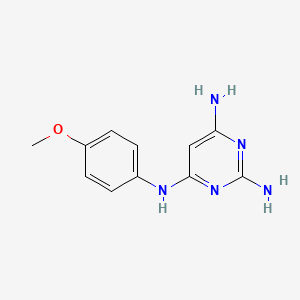
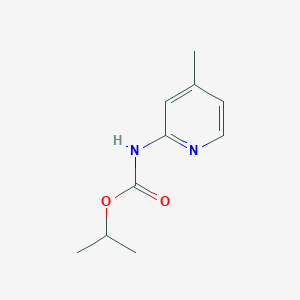
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

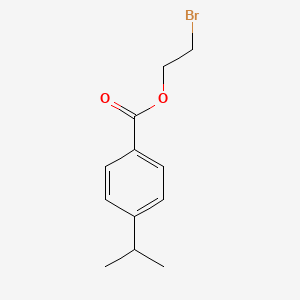
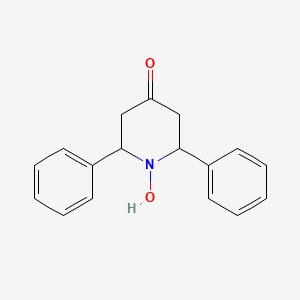
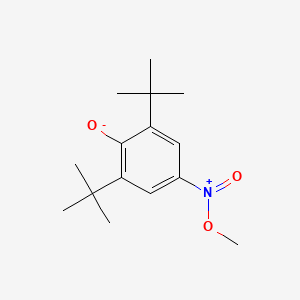
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)

